REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]2[C:13]([F:14])=[CH:12][C:11]([F:15])=[CH:10][N:9]=2)[CH:7]=1.[B:17]1(B2OCC(C)(C)CO2)[O:22]CC(C)(C)C[O:18]1.O1CCOCC1.C([O-])(=O)C.[K+]>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CS(C)=O>[F:16][C:5]1[CH:4]=[CH:3][C:2]([B:17]([OH:22])[OH:18])=[CH:7][C:6]=1[C:8]1[C:13]([F:14])=[CH:12][C:11]([F:15])=[CH:10][N:9]=1 |f:3.4,5.6.7.8.9,^1:48,49,50,51,52,66,67,68,69,70|
|
Name
|
|
Quantity
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0.746 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)C1=NC=C(C=C1F)F)F
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Name
|
|
Quantity
|
0.704 g
|
Type
|
reactant
|
Smiles
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B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1.1 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
potassium acetate
|
Quantity
|
0.542 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
0.08 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
|
Details
|
stirred at 85° C. for 24 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was thoroughly degassed with nitrogen
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Type
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TEMPERATURE
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Details
|
On cooling to room temperature
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Type
|
ADDITION
|
Details
|
1 N aqueous sodium hydroxide (24 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water
|
Type
|
FILTRATION
|
Details
|
the combined aqueous phases were filtered
|
Type
|
ADDITION
|
Details
|
acidified to pH 5 by addition of 2 N aqueous hydrochloric acid (12 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)B(O)O)C1=NC=C(C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.618 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |